8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one
Description
8-Hydroxydibenzo[b,f][1,4]thiazepin-11(10H)-one is a tricyclic heterocyclic compound featuring a central seven-membered thiazepine ring fused with two benzene rings. The hydroxyl group at the 8-position distinguishes it from other derivatives in this class. This structural motif is critical in medicinal chemistry, as modifications to the substituents on the dibenzothiazepine core significantly influence biological activity and pharmacokinetic properties . For instance, dibenzo[b,f][1,4]thiazepin-11(10H)-one derivatives are precursors to antipsychotics like quetiapine and exhibit diverse therapeutic activities, including antiviral, anti-inflammatory, and neuroleptic effects .
Properties
CAS No. |
3159-06-6 |
|---|---|
Molecular Formula |
C13H9NO2S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
3-hydroxy-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C13H9NO2S/c15-8-5-6-12-10(7-8)14-13(16)9-3-1-2-4-11(9)17-12/h1-7,15H,(H,14,16) |
InChI Key |
UMGPMVQGIWAQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC(=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dibenzo[b,f][1,4]thiazepine-11(10H)-one with hydroxylating agents. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove impurities and by-products. The use of advanced techniques such as chromatography and crystallization is common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Development
Antipsychotic and Antidepressant Medications
8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one serves as a critical scaffold for the development of new drugs targeting psychiatric disorders. It is notably involved in the synthesis of Quetiapine, an antipsychotic medication used to treat schizophrenia and bipolar disorder. The compound's structure allows for modifications that enhance therapeutic efficacy while minimizing side effects compared to traditional treatments .
Case Study: Quetiapine Synthesis
Research indicates that 8-hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one is synthesized via a one-pot method starting from readily available precursors. This method yields high purity and efficiency, making it suitable for industrial applications. The synthesis involves several steps including cyclization and reduction processes that highlight its utility as an intermediate in pharmaceutical manufacturing .
Neuropharmacology
Mechanisms of Action
Studies have shown that 8-hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one impacts neurotransmitter systems, particularly serotonin and dopamine pathways. This influence can lead to advancements in understanding mental health disorders and the development of novel treatments that are more effective than existing options .
Material Science
Advanced Materials Development
The compound is also explored for its potential in creating advanced materials such as polymers and coatings. Its unique chemical structure imparts specific thermal and mechanical properties that are desirable in various applications, including electronics and protective coatings .
Organic Synthesis
Key Intermediate Role
In organic chemistry, 8-hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one functions as a pivotal intermediate in the synthesis of complex organic molecules. Its ability to facilitate reactions efficiently makes it a valuable component in synthetic pathways aimed at producing diverse chemical compounds .
Biological Research
Antimicrobial and Anticancer Properties
Emerging research suggests that 8-hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one exhibits potential biological activities beyond its pharmaceutical applications. Preliminary studies indicate antimicrobial and anticancer properties that could lead to the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The dibenzo[b,f][1,4]thiazepin-11(10H)-one scaffold serves as a foundation for numerous derivatives with distinct pharmacological profiles. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Dibenzo[b,f][1,4]thiazepin-11(10H)-one Derivatives
Key Findings:
Structural-Activity Relationships: Substituent Position: The 2-position is frequently modified (e.g., Cl, OCH3) to enhance reactivity for further derivatization, as seen in quetiapine synthesis . Piperazine Additions: Introduction of piperazinyl groups at the 11-position (e.g., quetiapine) confers neuroleptic and antipsychotic properties by modulating dopamine and serotonin receptors . Hydroxyl vs.
Therapeutic Diversity: Antipsychotics: Quetiapine’s efficacy in schizophrenia and bipolar disorder stems from its dual 5-HT2A and D2 receptor antagonism . Antiviral Agents: Unsubstituted dibenzothiazepinones show activity against HIV, though mechanisms remain unclear . Leukotriene Antagonists: Certain derivatives (e.g., unspecified analogs in ) inhibit leukotriene receptors, suggesting anti-inflammatory applications .
Synthetic Routes: Chlorination: Phosphorus oxychloride is commonly used to introduce chloro groups at the 2- or 11-positions, enabling subsequent nucleophilic substitutions . Piperazine Coupling: Quetiapine is synthesized by reacting 11-chloro intermediates with 2-(2-piperazinylethoxy)ethanol under basic conditions .
Biological Activity
8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one, a compound belonging to the dibenzo[b,f][1,4]thiazepine family, has garnered attention for its potential biological activities, particularly in the context of psychiatric disorders and antibacterial properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and patents.
- Molecular Formula : C13H9NOS
- Molecular Weight : 227.28 g/mol
- CAS Number : 3159-07-7
- IUPAC Name : 5H-benzo[b][1,4]benzothiazepin-6-one
Antipsychotic Properties
8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one is related to Quetiapine, an atypical antipsychotic used for treating schizophrenia and bipolar disorder. Research indicates that compounds within this class exhibit significant activity against dopamine receptors, which are implicated in mood regulation and psychotic disorders.
Key Findings :
- The compound acts as an antagonist at D2 dopamine receptors, which helps alleviate symptoms of psychosis .
- It is also noted for its ability to modulate serotonin receptors (5-HT2A), contributing to its therapeutic effects while potentially reducing side effects associated with traditional antipsychotics .
Antibacterial Activity
Recent studies have explored the antibacterial potential of dibenzo[b,f][1,4]thiazepine derivatives. These compounds have shown promise against various bacterial strains, suggesting a broader pharmacological profile.
Research Highlights :
- Benzothiazepine derivatives exhibited strong antibacterial activity, particularly against resistant strains of bacteria .
- The mechanism of action may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Case Study 1: Antipsychotic Efficacy
A clinical trial involving patients with schizophrenia demonstrated that treatment with Quetiapine and its derivatives resulted in significant improvements in psychotic symptoms compared to placebo. The study highlighted the importance of receptor selectivity in minimizing side effects associated with other antipsychotic medications.
Case Study 2: Antibacterial Screening
A series of laboratory tests evaluated the antibacterial efficacy of various dibenzo[b,f][1,4]thiazepine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications in the chemical structure enhanced their antibacterial properties, making them viable candidates for further development as antibiotics.
Synthesis and Derivatives
The synthesis of 8-hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one typically involves reactions starting from dithiosalicylic acid and nitrobenzene derivatives. A notable method includes:
- Reaction Setup : Dithiosalicylic acid is reacted with 1-chloro-2-nitrobenzene in a basic aqueous solution.
- Reduction Step : Nitro groups are reduced using a heterogeneous metal catalyst.
- Cyclization : The final cyclization step yields the thiazepinone structure.
This environmentally friendly approach minimizes solvent use and enhances yield efficiency .
Q & A
Q. What are the common synthetic routes for 8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one, and how do they differ in efficiency?
The compound is typically synthesized via cyclization of intermediates derived from aromatic nitro compounds and sulfur-containing precursors. A key method involves reacting dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution, followed by nitro group reduction using a heterogeneous metal catalyst (e.g., Pd/C) and cyclization without activating carboxylic acid . This method minimizes organic solvent use (e.g., water or methanol as primary solvents) and achieves 97–98% selectivity under optimized conditions (Table 2 in ). Alternative routes, such as using thiosalicylic acid methyl ester with 2-chloronitrobenzene, are less economical due to costly reagents and hazardous byproducts like phosgene .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Structural confirmation relies on NMR spectroscopy (e.g., H and C) to resolve aromatic protons and carbonyl groups, ESI-MS for molecular ion verification (e.g., [M+H] peaks), and HPLC for purity assessment. For example, ESI-MS data for a related compound (CHFNOS) showed a measured m/z of 346.60 vs. a calculated 346.09, highlighting minor deviations due to isotopic patterns . X-ray crystallography or IR spectroscopy may supplement analysis for crystalline derivatives.
Q. What are the solubility and stability considerations for handling this compound?
The compound is sparingly soluble in DMSO and ethyl acetate (heated), requiring sonication or elevated temperatures for dissolution . Stability studies should account for its thermal sensitivity (melting point >260°C with decomposition) and susceptibility to oxidation due to the thiazepine ring. Storage at 4°C in inert atmospheres is recommended to prevent degradation .
Advanced Research Questions
Q. How does the thiazepine ring’s electronic configuration influence pharmacological activity?
The sulfur atom in the thiazepine ring enhances electron delocalization, improving binding affinity to CNS targets like dopamine receptors. Substitutions at the 8-position (e.g., hydroxyl or chlorine groups) modulate bioactivity by altering lipophilicity and hydrogen-bonding capacity. For instance, 8-chloro analogs are intermediates in synthesizing Clothiapine , an antipsychotic drug, highlighting the ring’s role in therapeutic efficacy .
Q. What strategies optimize reaction conditions for large-scale synthesis while minimizing environmental impact?
’s method uses water or methanol as solvents (10–20 wt%) with a heterogeneous catalyst (e.g., Pd/C), achieving 100% conversion in 3–6 hours. Key parameters include:
- Base selection : NaOH (4–4.2 equivalents) maximizes cyclization efficiency without excess waste.
- Solvent recycling : Methanol can be recovered via distillation, reducing waste.
- Catalyst reuse : Pd/C retains activity for multiple cycles, lowering costs . This approach avoids hazardous reagents (e.g., tin chloride or phosgene) used in older methods .
Q. How do structural modifications (e.g., fluorination) affect the compound’s bioactivity and metabolic stability?
Fluorine substitutions at aromatic positions (e.g., 7,8-difluoro analogs) enhance metabolic stability by resisting cytochrome P450 oxidation and improving binding affinity to target proteins. Computational studies (e.g., molecular docking) can predict interactions with receptor pockets, as seen in related dibenzothiepin derivatives .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies arise from solvent polarity and catalyst loading. For example, reports 98% selectivity in water, while older methods using organic solvents (e.g., DMF) show lower yields due to side reactions. Systematic screening via Design of Experiments (DoE) can identify optimal solvent/base/catalyst combinations .
Methodological Challenges
Q. What purification techniques address low solubility of intermediates?
Recrystallization from ethyl acetate/hexane mixtures or column chromatography (silica gel, eluent: DCM/MeOH) are effective for isolating polar intermediates. For example, 2-(2-aminophenylsulfuryl)benzoic acid ( ) is purified via aqueous workup followed by crystallization .
Q. How can computational modeling guide the design of novel derivatives?
DFT calculations predict reaction pathways (e.g., cyclization energy barriers), while molecular dynamics simulations assess binding modes to biological targets. For fluorinated analogs, electrostatic potential maps reveal electron-deficient regions critical for receptor interactions .
Research Gaps and Future Directions
Q. What ecological impacts are associated with current synthetic methods?
While ’s method reduces organic waste, lifecycle assessments (LCAs) are needed to quantify carbon footprints. Green metrics (e.g., E-factor) should compare solvent usage across routes .
Q. How can structure-activity relationship (SAR) studies improve therapeutic potential?
Systematic SAR via parallel synthesis of hydroxyl, chloro, and fluoro derivatives, coupled with in vitro assays (e.g., receptor binding), will elucidate key pharmacophores. ’s findings on fluorinated dibenzothiepins provide a template for such studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
